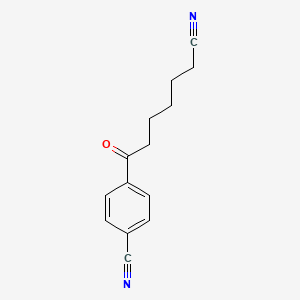

7-(4-氰基苯基)-7-氧代庚腈

描述

Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It may include the types of reactions used, the starting materials, and the conditions under which the synthesis is carried out .Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions needed for the reactions, the mechanism of the reactions, and the products formed .Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility, and stability. It may also involve looking at its spectroscopic properties .科学研究应用

Catalytic Oxidation

化合物7-(4-氰基苯基)-7-氧代庚腈与环己烯氧化产物密切相关。环己烯氧化由于其多个潜在反应位点和可变氧化深度而显著,导致产物具有不同状态和功能基团。这些产物在化工行业中被广泛使用,使得对环己烯进行可控氧化反应在合成上具有价值。最近在环己烯的选择性氧化方面取得的进展突显了其重要性,因为它在学术和工业领域都有广泛的应用(Cao et al., 2018)。

LED中的发光和磷光体

该化合物与氧化氮化物和氮化物发光材料的结构类密切相关,这些材料在固态照明和显示中至关重要。例如,基于硅的氧化氮化物和氮化物磷光体以其从紫外到可见光范围的广泛激发带而闻名,使它们能够有效吸收蓝光至绿光。它们的结构多样性使它们能够发射各种颜色,使它们适用于白光LED。这些新型磷光体表现出高发光效率、色度稳定性和优异的色彩再现性能,使它们成为LED的优秀候选材料(Xie & Hirosaki, 2007)。

吲哚的合成

化合物7-(4-氰基苯基)-7-氧代庚腈的结构与吲哚合成中涉及的化合物相似,吲哚是一类重要的杂环化合物。吲哚合成是一个备受关注的领域,因为吲哚具有多样的生物活性。对吲哚合成方法的综述提供了一个分类框架,并为创造具有不同功能基团的吲哚的巨大潜力提供了见解,展示了该化合物在合成有机化学中的相关性(Taber & Tirunahari, 2011)。

作用机制

Target of Action

The primary target of 7-(4-Cyanophenyl)-7-oxoheptanenitrile is Integrin alpha-L . Integrins are a family of cell surface receptors that mediate the attachment between a cell and its surroundings, such as other cells or the extracellular matrix. In particular, Integrin alpha-L plays a crucial role in immune response and inflammation.

Mode of Action

It is suggested that the compound may interact with its targets in a manner similar toTransforming Growth Factor β (TGF-β) . TGF-β is a multifunctional protein that possesses potent growth-inhibitory activity and affects the way cells interact with their environment .

Biochemical Pathways

The compound’s action seems to be involved with the signaling events controlled by TGF-β . TGF-β is known to produce profound growth inhibition on many types of cells, including normal epithelia, induces a differentiated phenotype, and has the potential to produce an apoptotic response in various cell types .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (adme) properties are likely to play a significant role in its bioavailability .

Result of Action

The compound demonstrates TGF-β-like agonist activity, inhibiting the proliferation of multiple cell lines in a concentration-dependent manner . It induces the expression of the cyclin-dependent kinase inhibitor p21 waf1/cip1, leading to growth arrest at the G1-S checkpoint, similar to TGF-β .

安全和危害

属性

IUPAC Name |

4-(6-cyanohexanoyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c15-10-4-2-1-3-5-14(17)13-8-6-12(11-16)7-9-13/h6-9H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUVNSXKUZCLSIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(=O)CCCCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60642228 | |

| Record name | 4-(6-Cyanohexanoyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(4-Cyanophenyl)-7-oxoheptanenitrile | |

CAS RN |

898767-54-9 | |

| Record name | 4-(6-Cyanohexanoyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

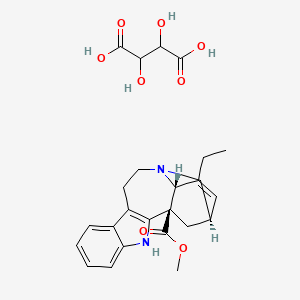

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

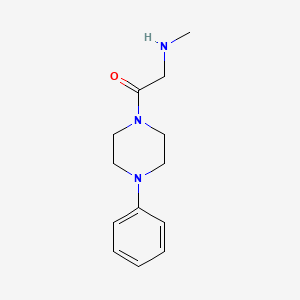

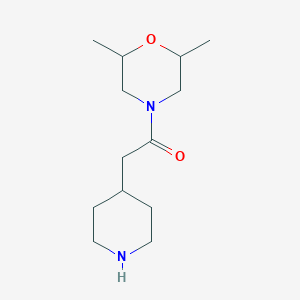

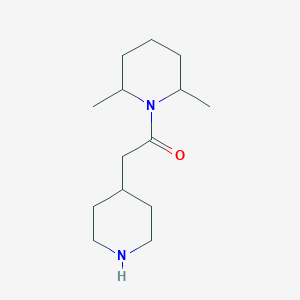

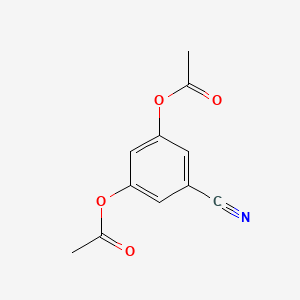

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(Difluoromethoxy)benzyl]-N-ethylamine](/img/structure/B1368538.png)

![1-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1368541.png)

![3-[(3-N,N-Dimethylamino)phenyl]-1-propene](/img/structure/B1368561.png)